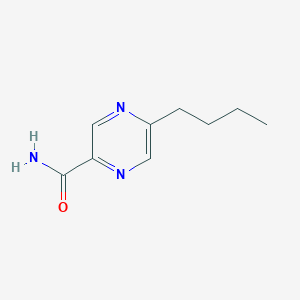

5-Butylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

74416-51-6 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-butylpyrazine-2-carboxamide |

InChI |

InChI=1S/C9H13N3O/c1-2-3-4-7-5-12-8(6-11-7)9(10)13/h5-6H,2-4H2,1H3,(H2,10,13) |

InChI Key |

NODRBDVYYQGGQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(C=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylpyrazine 2 Carboxamide and Its Analogues

Classical Amidation Approaches for Pyrazine-2-carboxamide Derivatives

The formation of the amide bond in pyrazine-2-carboxamide derivatives is often achieved through well-established amidation reactions. These methods typically involve the activation of a pyrazine-2-carboxylic acid derivative, followed by its reaction with an appropriate amine.

Condensation Reactions of Substituted Pyrazine-2-carboxylic Acid Chlorides with Amines

A primary and widely used method for the synthesis of pyrazine-2-carboxamide derivatives is the condensation of a substituted pyrazine-2-carboxylic acid chloride with an amine. mdpi.commdpi.org This reaction is a versatile and efficient way to introduce a wide range of substituents onto the amide nitrogen. The general procedure involves treating the corresponding pyrazine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride. mdpi.commdpi.org This intermediate is then reacted with a primary or secondary amine to yield the desired N-substituted pyrazine-2-carboxamide.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.comsemanticscholar.org The choice of solvent can vary, with common options including acetone, toluene, and benzene (B151609). mdpi.commdpi.org

A series of amides have been synthesized through the condensation of chlorides from acids like 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with various ring-substituted anilines. mdpi.com This approach has proven effective in generating a diverse library of pyrazine-2-carboxamide analogues for further study. mdpi.orgsemanticscholar.orgresearchgate.net

Coupling with Substituted Anilines and Aminothiazoles

The scope of classical amidation extends to the coupling of pyrazine-2-carboxylic acids with a variety of amino-containing heterocycles, including substituted anilines and aminothiazoles. mdpi.comsemanticscholar.org This approach allows for the introduction of more complex and functionally diverse side chains. The coupling reaction is often facilitated by the in-situ formation of the acid chloride, followed by the addition of the desired amine. mdpi.commdpi.com

For instance, a range of N-phenylpyrazine-2-carboxamides have been synthesized by condensing substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. mdpi.commdpi.com This has allowed for the exploration of structure-activity relationships by systematically varying the substituents on the aniline (B41778) ring. mdpi.org Similarly, the condensation with aminothiazoles has yielded a series of N-(thiazol-2-yl)pyrazine-2-carboxamides, further expanding the chemical space of these compounds. mdpi.com

Targeted Synthesis of N-Substituted 5-Butylpyrazine-2-carboxamide Derivatives

More focused synthetic efforts have been directed towards the preparation of specific N-substituted derivatives of this compound. These targeted approaches often involve the use of specific starting materials and reaction conditions to achieve the desired molecular architecture.

Aminolysis of 5-(tert-butyl)pyrazinecarboxylic Acid Chlorides

A key strategy for the synthesis of N-substituted 5-tert-butylpyrazine-2-carboxamide derivatives is the aminolysis of 5-(tert-butyl)pyrazinecarboxylic acid chlorides. phcog.com This reaction involves the direct treatment of the acid chloride with a suitable amine. For example, the synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was achieved through the aminolysis of 5-tert-butylpyrazinecarboxylic acid chloride with 4-chlorobenzylamine. phcog.comnih.gov This method offers a straightforward route to a variety of N-benzyl substituted derivatives. semanticscholar.orgnih.gov

The reaction conditions for aminolysis are generally mild, and the yields of the desired products are often high. semanticscholar.org This makes it a practical and efficient method for the targeted synthesis of specific analogues.

Synthetic Pathways for Pyrazine-2-carboxamide-Substituted Aminotriazoles

In an effort to create more complex molecular scaffolds, synthetic pathways have been developed to incorporate the pyrazine-2-carboxamide moiety into other heterocyclic systems, such as aminotriazoles. nih.gov One approach begins with 2,3-pyrazinedicarboxylic anhydride, which serves as a symmetrical starting material. nih.gov This allows for the construction of the desired aminotriazole ring system with the pyrazine-2-carboxamide group attached. This method highlights the versatility of pyrazine-based starting materials in the synthesis of more elaborate chemical structures. nih.gov

Exploration of General Pyrazine (B50134) Functionalization Strategies in Organic Synthesis

The synthesis of this compound and its analogues also benefits from the broader exploration of pyrazine functionalization strategies in organic synthesis. These general methods provide tools for modifying the pyrazine ring itself, which can then be incorporated into the synthesis of the target carboxamides.

Several methods exist for the synthesis of the pyrazine core, including the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, although this can lead to regioselectivity issues. rsc.org Other approaches start from α-hydroxy ketones, α-halo ketones, or nitro epoxides. rsc.org More recent developments include the dehydrogenative self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes to form 2,5-disubstituted pyrazines. nih.govacs.org

Once the pyrazine ring is formed, various functionalization reactions can be employed. These include lithiation followed by reaction with an electrophile, and palladium-catalyzed cross-coupling reactions of halogenated pyrazines. rsc.org For instance, Sonogashira and Suzuki-Miyaura cross-coupling reactions have been used to functionalize iodo-substituted mdpi.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazines. researchgate.net These general functionalization strategies provide a powerful toolkit for creating a wide array of substituted pyrazine precursors that can then be converted into the desired carboxamides.

In Vitro Biological Evaluation of 5 Butylpyrazine 2 Carboxamide Derivatives

Antimycobacterial Activity Investigations

The antimycobacterial potential of pyrazine-2-carboxamide derivatives is a cornerstone of their investigation, with extensive research dedicated to understanding how structural modifications influence their efficacy against various Mycobacterium species.

Evaluation against Mycobacterium tuberculosis Strains (e.g., H37Rv)

A significant body of research has been dedicated to evaluating pyrazinamide (B1679903) analogs against the virulent Mycobacterium tuberculosis H37Rv strain. Studies on series of 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown that the length of the alkyl chain at the 5-position plays a crucial role in their antimycobacterial potency. nih.govnih.gov For instance, derivatives with alkylamino chains ranging from propylamino to octylamino have been synthesized and assessed. nih.govnih.gov While direct data for a simple 5-butylpyrazine-2-carboxamide is limited, related structures such as 5-(butylamino)-N-benzylpyrazine-2-carboxamide have been evaluated. These investigations reveal that derivatives with alkylamino substituents at the 5-position can exhibit higher activity against M. tuberculosis H37Rv than the parent compound, pyrazinamide. rsc.org

In one study, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which share a substituted pyrazine (B50134) core, demonstrated significant activity, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL against the H37Rv strain. nih.govnih.gov Another study focusing on 5-alkylamino derivatives identified compounds with heptylamino and pentylamino groups as having potent activity, with MIC values against a surrogate H37Ra strain as low as 0.78 µg/mL and 3.91 µg/mL, respectively. nih.govnih.gov These findings underscore the importance of the substituent at the 5-position in modulating the antimycobacterial efficacy.

| Compound/Derivative Class | Test Strain | MIC (µg/mL) | Reference |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 0.78–3.13 | nih.gov |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 | nih.govnih.gov |

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 | nih.govnih.gov |

| N-(4-Hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 | nih.govnih.gov |

Inhibition of Mycobacterial Growth in In Vitro Assays

The primary method for determining the antimycobacterial efficacy of this compound derivatives is through in vitro mycobacterial growth inhibition assays. The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of these compounds against various mycobacterial strains. nih.govnih.gov This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

Studies have demonstrated that 5-alkylamino derivatives of N-benzylpyrazine-2-carboxamide, including those with a butylamino group, show notable activity not only against the standard M. tuberculosis H37Rv but also against other mycobacterial strains, including drug-resistant ones. rsc.org The inhibitory activity of these compounds is often compared to standard antitubercular drugs like pyrazinamide and isoniazid to gauge their relative effectiveness. nih.gov For many of these derivatives, the observed MIC values are in the low micromolar range, indicating potent inhibition of mycobacterial growth. rsc.org The collective results from these in vitro assays confirm that modifying the pyrazine ring at the 5-position with an alkylamino group, such as a butyl chain, is a viable strategy for developing potent inhibitors of mycobacterial growth. rsc.org

Antifungal Activity Assessments

In addition to their antimycobacterial properties, pyrazine-2-carboxamide derivatives have been evaluated for their potential as antifungal agents, although this area is less extensively studied.

Screening against Fungal Pathogens (e.g., Trichophyton mentagrophytes)

Screening of pyrazine-2-carboxamide derivatives has been conducted against a panel of fungal pathogens, including dermatophytes like Trichophyton mentagrophytes. nih.gov This fungus is a common cause of skin infections in humans. In vitro antifungal activity is typically assessed by determining the MIC, which is the lowest concentration of the compound that inhibits fungal growth.

Research on various substituted N-phenylpyrazine-2-carboxamides has shown that their antifungal effects can be modest. nih.gov For example, a study on chlorinated N-phenylpyrazine-2-carboxamides found that while some compounds exhibited activity, it was generally weak compared to standard antifungal drugs like fluconazole. nih.gov The most susceptible fungal strain in this particular study was T. mentagrophytes, with one derivative, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, showing an MIC of 62.5 μmol/L. nih.gov

Comparative Analysis of Antifungal Effects of Derivatives

Comparative studies of different pyrazine-2-carboxamide derivatives reveal that structural features significantly influence their antifungal potential. In a series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which included butylamino substituents, no significant antifungal activity was observed. rsc.org Similarly, another study involving fifteen 3-benzylaminopyrazine-2-carboxamides reported no activity against any of the tested fungal strains. mdpi.com

| Compound/Derivative | Test Strain | MIC | Reference |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 μmol/L | nih.gov |

| 3-Methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | 31.25-500 μmol/dm³ | nih.gov |

| Alkylamino derivatives of N-benzylpyrazine-2-carboxamide | Various fungal strains | No activity observed | rsc.org |

| 3-Benzylaminopyrazine-2-carboxamides | Various fungal strains | No activity observed | mdpi.com |

Photosynthesis Inhibitory Effects

Certain pyrazine-2-carboxamide derivatives have been investigated for their herbicidal properties, specifically their ability to inhibit photosynthesis. This biological activity is evaluated by measuring the inhibition of the photosynthetic electron transport (PET) chain in isolated chloroplasts, typically from spinach (Spinacia oleracea L.). nih.govmdpi.com

The inhibitory efficiency is expressed as an IC₅₀ value, which represents the molar concentration of the compound required to cause a 50% decrease in the oxygen evolution rate. Studies on substituted N-phenylpyrazine-2-carboxamides have shown that these compounds can act as inhibitors of photosynthesis. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest PET inhibition in one study, with an IC₅₀ value of 43.0 μmol/L. nih.gov Another compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was also identified as an active inhibitor with an IC₅₀ of 51.0 μmol/L. mdpi.com The presence of a tert-butyl group on the pyrazine ring appeared to have a positive effect on PET inhibition. nih.gov These findings indicate that the pyrazine-2-carboxamide scaffold can be modified to effectively interfere with the photosynthetic process.

| Compound | System | IC₅₀ (μmol/L) | Reference |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET) | 43.0 | nih.gov |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (PET) | 51.0 | mdpi.com |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron - Standard) | Spinach Chloroplasts (PET) | ~1.9 | mdpi.com |

Inhibition of Oxygen Evolution Rate in Chloroplast Systems (e.g., Spinacia oleracea)

Derivatives of pyrazine-2-carboxamide have been investigated for their inhibitory effects on photosynthetic electron transport (PET) in isolated chloroplasts from Spinacia oleracea (spinach). This activity is a key indicator of potential herbicidal properties. The inhibition of the oxygen evolution rate is a direct measure of the disruption of Photosystem II (PSII) activity.

One study identified 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide as a potent inhibitor of PET in spinach chloroplasts, recording an IC₅₀ value of 43.0 μmol/L researchgate.net. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the oxygen evolution rate. The lipophilicity of these compounds has been shown to be strongly connected with this inhibitory activity mdpi.comscilit.com. Generally, for effective PET inhibition, longer alkyl chains in the 3-(alkylamino) substituent of the N-alkyl-3-(alkylamino)pyrazine-2-carboxamide molecule are more favorable mdpi.com.

| Compound | System | Activity | IC₅₀ (μmol/L) | Source |

|---|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach (Spinacia oleracea) chloroplasts | Photosynthetic Electron Transport (PET) Inhibition | 43.0 | researchgate.net |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Spinach (Spinacia oleracea) chloroplasts | Oxygen Evolution Rate Inhibition | 51.0 | nih.gov |

Reduction of Chlorophyll (B73375) Content in Algal Models (e.g., Chlorella vulgaris)

The impact of pyrazine carboxamide derivatives extends to algal systems, where they can induce a reduction in chlorophyll content, indicating algicidal or growth-inhibiting properties. In studies using the green microalga Chlorella vulgaris, certain derivatives have demonstrated significant activity.

Specifically, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to be the most active in reducing chlorophyll content in Chlorella vulgaris, with an IC₅₀ value of 44.0 μmol/L nih.gov. This effect on chlorophyll, the primary photosynthetic pigment, disrupts the algae's ability to perform photosynthesis, thereby inhibiting its growth and proliferation researchgate.netundip.ac.id.

| Compound | Organism | Activity | IC₅₀ (μmol/L) | Source |

|---|---|---|---|---|

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | Reduction of Chlorophyll Content | 44.0 | nih.gov |

Elicitor Activity in Plant Cell Cultures

Substituted pyrazine-2-carboxamides have been identified as effective abiotic elicitors in plant cell cultures. Elicitors are compounds that trigger defense responses in plant cells, leading to the enhanced production and accumulation of secondary metabolites researchgate.netcabidigitallibrary.org. This strategy is explored for the biotechnological production of valuable plant-derived compounds.

Modulation of Flavonolignan Production (e.g., in Silybum marianum)

In cell cultures of Silybum marianum (milk thistle), derivatives of 5-tert-butylpyrazine-2-carboxamide have been shown to significantly enhance the production of flavonolignans, which constitute the active complex known as silymarin.

N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide , when applied to callus cultures at a concentration of 2.53 × 10⁻³ mol/L for 72 hours, increased the production of silychristin by 12-fold compared to the control sample nih.govresearchgate.net. At lower concentrations, this compound primarily stimulated the production of taxifolin (B1681242) nih.gov.

The application of 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid at a very low concentration (3.71×10⁻⁷ mol/L) for 72 hours resulted in an 893% increase in flavonolignan production in suspension cultures researchgate.net.

Another derivative, 5-brom-2-hydroxyphenylamide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , led to a 1039% increase in flavonolignan accumulation in callus culture after 24 hours of elicitation researchgate.net.

| Compound | Culture Type | Concentration (mol/L) | Time (h) | Effect | Source |

|---|---|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Callus & Suspension | 3.292 × 10⁻⁴ | 24-48 | Good elicitor of taxifolin; silychristin most abundant in silymarin complex. | nih.govuni.lunih.gov |

| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Callus | 2.53 × 10⁻³ | 72 | 12-fold increase in silychristin production. | nih.govresearchgate.net |

| 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid | Suspension | 3.71 × 10⁻⁷ | 72 | 893% increase in flavonolignan production. | researchgate.net |

| 5-brom-2-hydroxyphenylamide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Callus | 2.59 × 10⁻⁴ | 24 | 1039% increase in flavonolignan accumulation. | researchgate.net |

Enhancement of Flavonoid Biosynthesis (e.g., in Ononis arvensis, Fagopyrum esculentum)

The elicitor activity of these compounds also extends to other plant species and classes of secondary metabolites. In cultures of Ononis arvensis (restharrow) and Fagopyrum esculentum (buckwheat), pyrazine carboxamides have been used to boost flavonoid production.

In Ononis arvensis callus cultures, N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide significantly increased flavonoid production at all tested concentrations. The most substantial effect was observed with the lowest concentration (8.36 × 10⁻⁶ mol/L) after 168 hours mdpi.comnih.gov. In suspension cultures of the same plant, this concentration induced a massive increase in flavonoid content (approximately 5,900%) after 48 hours of application mdpi.comnih.gov.

In callus cultures of Fagopyrum esculentum, the derivative 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was effective in increasing rutin production nih.govuni.lu.

Analysis of Induced Secondary Metabolite Accumulation

The use of pyrazine carboxamide derivatives as elicitors triggers a defensive response in plant cells, activating enzymatic systems that catalyze the formation of secondary metabolites nih.govmdpi.com. This process, known as elicitation, redirects cellular resources towards the synthesis of compounds like flavonolignans and flavonoids.

The studies on Silybum marianum, Ononis arvensis, and Fagopyrum esculentum demonstrate that the elicitation effect is dependent on several factors:

Compound Structure: The specific substitutions on the pyrazine carboxamide scaffold determine the efficacy and the type of metabolite produced.

Concentration: The optimal concentration for elicitation can vary significantly, with some compounds being most effective at very low concentrations mdpi.comnih.gov.

Exposure Time: The duration of the elicitor treatment is critical, with maximum accumulation of metabolites occurring at specific time points after application nih.govnih.gov.

Culture Type: The response to an elicitor can differ between callus and suspension cultures of the same plant species nih.govuni.lu.

In some cases, the elicited compounds, such as flavonolignans in S. marianum cultures, can be released into the nutrient medium, which could simplify downstream processing nih.gov.

Enzyme Inhibition Profiles for Related Pyrazine Carboxamide Scaffolds

The pyrazine carboxamide scaffold is a versatile structure found in molecules that inhibit a wide range of enzymes, highlighting its potential in drug discovery and agrochemistry. While not limited to 5-butyl derivatives, the broader class of pyrazine carboxamides has been identified as inhibitors for several key enzymes.

Succinate Dehydrogenase (SDH) Inhibitors: A pyrazine-carboxamide-diphenyl-ether scaffold has been developed as a novel succinate dehydrogenase inhibitor (SDHI), with some compounds showing potent activity against porcine SDH and effective fungicidal action against soybean gray mold and wheat powdery mildew acs.orgbohrium.com.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: The carboxamide moiety is essential for the potency and selectivity of diaminopyrimidine carboxamide inhibitors of HPK1, a negative regulator of T-cell activation, making it a target for cancer immunotherapy researchgate.net.

AXL Kinase Inhibitors: Fused-pyrazolone carboxamide derivatives have been designed as potent and selective inhibitors of AXL kinase, a target implicated in tumor growth, metastasis, and drug resistance nih.gov.

Carbonic Anhydrase (CA) Inhibitors: Various heterocyclic scaffolds, including those related to pyrazine carboxamides, are explored for their potential to inhibit carbonic anhydrase enzymes, which are targets for diuretics, glaucoma treatments, and anti-cancer therapies nih.gov.

This diverse range of activities underscores the significance of the pyrazine carboxamide chemical scaffold in the development of biologically active molecules.

Serine Protease Inhibition Studies (e.g., Factor XIIa, Thrombin)

A series of synthesized aminotriazoles featuring a pyrazinyl moiety functionalized with an amide residue were evaluated for their inhibitory effects on several serine proteases, including Factor XIIa (FXIIa), thrombin, Factor Xa (FXa), trypsin, and Factor XIa (FXIa). The introduction of the pyrazine ring was found to restore inhibitory activity against FXIIa and thrombin. In many instances, these pyrazineamides proved to be more potent inhibitors than their benzamide (B126) counterparts. nih.govacs.org

One particular derivative, a quinoxaline-derived aminotriazole with an N-butylamide group, demonstrated significant inhibition of FXIIa with an IC50 value of 28 nM. Conversely, an N-phenylamide-derived aminotriazole was a potent inhibitor of thrombin, with an IC50 value of 41 nM. nih.govacs.org Other amide derivatives with aliphatic, cycloaliphatic, and heteroaromatic groups generally showed weaker inhibition of thrombin, with IC50 values ranging from 0.16 to 1.5 μM. nih.govacs.org However, within this series, two compounds stood out as active and selective thrombin inhibitors. The morpholine-substituted aminotriazole (5r) and the N-phenylamide (5t) inhibited thrombin with IC50 values of 53 nM and 41 nM, respectively, while showing selectivity over other tested serine proteases, including FXIIa (IC50 values of 3.3 μM and 1.5 μM, respectively). nih.govacs.org

Table 1: Inhibition of Serine Proteases by Pyrazineamide Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Quinoxaline-derived N-butylamide | Factor XIIa | 28 |

| N-phenylamide-derived aminotriazole | Thrombin | 41 |

| Morpholine-substituted aminotriazole (5r) | Thrombin | 53 |

| N-phenylamide (5t) | Thrombin | 41 |

Structure Activity Relationship Sar Analysis of 5 Butylpyrazine 2 Carboxamide Analogues

Impact of Substituent Variation on Biological Potency

The substitution pattern on the pyrazine (B50134) ring of 5-butylpyrazine-2-carboxamide analogues significantly impacts their biological activity. The presence of a tert-butyl group at the 5-position of the pyrazine ring is a common feature in many active compounds. mdpi.com This bulky, lipophilic group often contributes to enhanced biological effects. For instance, in a series of compounds tested for antimycobacterial activity, three of the most active amides contained a tert-butyl moiety at the 5-position of the pyrazine ring. mdpi.com

The introduction of a chlorine atom at the 6-position of the pyrazine ring, often in conjunction with the 5-tert-butyl group, has been shown to be advantageous for various biological activities. For example, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide demonstrated notable antifungal activity. mdpi.comresearchgate.net Similarly, 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts. mdpi.comresearchgate.net The combination of a tert-butyl group and a chlorine atom on the pyrazine ring also led to compounds with high antitubercular activity, such as the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which showed 72% inhibition against Mycobacterium tuberculosis. mdpi.comresearchgate.net

The presence of a halogen, specifically chlorine, on the pyrazine ring appears to positively influence antimycobacterial activity. researchgate.net In one study, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibited the highest activity against Mycobacterium tuberculosis H37Rv among the tested compounds. semanticscholar.org Another highly active compound was 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide. nih.gov However, the introduction of an alkyl group on the pyrazine nucleus was found to have a negative influence on antimycobacterial activity in some cases. researchgate.net

Table 1: Impact of Pyrazine Ring Substituents on Biological Activity

Compound Pyrazine Ring Substituents (Position 5/6) Biological Activity Reference 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide tert-Butyl / Chloro Antifungal (MIC = 31.25 μmol·mL-1) mdpi.comresearchgate.net 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide tert-Butyl / Chloro Photosynthesis Inhibition (IC50 = 41.9 μmol·L-1) mdpi.comresearchgate.net 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid tert-Butyl / Chloro Antitubercular (72% inhibition) mdpi.comresearchgate.net 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide - / Chloro Antimycobacterial (65% inhibition) semanticscholar.org 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide tert-Butyl / - Antialgal (IC50 = 44.0 μmol·L-1) nih.govmdpi.com

Substitutions on the aromatic or heteroaromatic ring linked to the amide group play a crucial role in determining the biological potency of this compound analogues. The nature and position of these substituents can significantly influence the compound's activity.

For antitubercular activity, the presence of halogen and hydroxyl groups on the phenyl ring has been found to be important. For instance, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have demonstrated high activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net Specifically, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide showed the highest activity (72% inhibition) among a series of studied compounds. mdpi.com Iodine substitution on the benzene (B151609) ring has also been identified as important for antimycobacterial activity. nih.gov

In the context of photosynthesis inhibition, compounds with lipophilic and/or electron-withdrawing substituents on the benzene moiety were investigated. nih.govmdpi.com However, the inhibitory activities were found to be relatively low. nih.govmdpi.com The most effective inhibitor in one study was 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. nih.govmdpi.com In another series, 5-tert-butylpyrazine-2-carboxylic acid (3-chlorophenyl)-amide was a particularly efficient inhibitor. mdpi.org

For antifungal activity, substitutions on a thiazole (B1198619) ring linked to the amide were explored. 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed promising activity against Trichophyton mentagrophytes. mdpi.com

The introduction of two heteroatoms in the aromatic ring, such as in pyrazineamides, has been shown to restore inhibitory activity towards certain enzymes like FXIIa and thrombin, with these compounds often being more potent than their benzamide (B126) counterparts. nih.govacs.org The structure of the amide moiety significantly influenced the biological activity and selectivity profile of these compounds. nih.govacs.org

Table 2: Influence of Amide-Linked Ring Substitutions on Biological Activity

Compound Amide-Linked Ring and Substituents Biological Activity Reference 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide 3,5-dibromo-4-hydroxyphenyl Antitubercular (72% inhibition) mdpi.com 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide 3-iodo-4-methylphenyl Photosynthesis Inhibition (IC50 = 51 μmol∙L-1) nih.govmdpi.com 5-tert-butylpyrazine-2-carboxylic acid (3-chlorophenyl)-amide 3-chlorophenyl Photosynthesis Inhibition (IC50 = 47.0 μmol dm-3) mdpi.org 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide 4-methyl-1,3-thiazol-2-yl Antifungal (MIC = 31.25 μmol·mL-1) mdpi.com

Correlation of Lipophilicity with Biological Response

Lipophilicity, often expressed as log P or cLogP, is a key physicochemical property that influences the transport of molecules across biological membranes and their interaction with target sites. In the study of this compound analogues, the relationship between lipophilicity and biological activity is often complex and can vary depending on the specific biological target.

For photosynthesis-inhibiting activity, a quasi-parabolic relationship between activity and log P has been observed in some series of compounds. researchgate.net This suggests that there is an optimal range of lipophilicity for this particular activity. For instance, in one study, the correlation between the IC50 values for the inhibition of oxygen evolution rate and the lipophilicity (CLogP) showed a quasi-parabolic trend for compounds with CLogP values ranging from 3.54 to 4.95. nih.govmdpi.com However, in other series, only a low importance of increased hydrophobic properties for photosynthesis-inhibiting activity was determined. mdpi.org

In the case of antimycobacterial activity, a clear trend is not always evident. While the most active antitubercular compound in one study, 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also had the highest lipophilicity (log P = 6.85), a general linear relationship between lipophilicity and activity was not established. mdpi.comresearchgate.net In another series of anilides, a significant decrease in activity was observed for the more lipophilic compounds. mdpi.com

For antifungal activity against Trichophyton mentagrophytes, the biological activity showed a linear increase with increasing lipophilicity for certain series of compounds. mdpi.com This indicates that for this specific activity, higher lipophilicity may be beneficial.

It is important to note that while lipophilicity is a significant factor, other properties such as aqueous solubility also play a crucial role. For example, the low inhibitory activity of one compound, despite its relatively low lipophilicity, was attributed to its insufficient aqueous solubility. nih.gov

Table 3: Lipophilicity and Biological Activity of Selected Analogues

Compound Series Biological Activity Lipophilicity (log P/ClogP) Correlation Reference Substituted N-Phenylpyrazine-2-carboxamides Photosynthesis Inhibition ClogP: 3.54 - 4.95 Quasi-parabolic nih.govmdpi.com Substituted Amides of Pyrazine-2-carboxylic acids Photosynthesis Inhibition - Quasi-parabolic researchgate.net Substituted Pyrazinecarboxamides (Anilides) Antimycobacterial log P up to 5.28 Activity decrease with high lipophilicity mdpi.com Substituted Pyrazinecarboxamides (Thiazole derivatives) Antifungal - Linear increase with lipophilicity mdpi.com

Identification of Pharmacophoric Requirements for Targeted Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound analogues, several key pharmacophoric features have been identified for different targeted activities.

For antimycobacterial activity, the core structure of a pyrazine ring linked to a benzene ring via a -CONH- bridge appears to be a crucial pharmacophoric element. nih.gov The peptidic carboxamido group is thought to be important for binding to the receptor site, possibly through hydrogen bond formation. nih.gov Specific substitutions on both the pyrazine and benzene rings are also critical. As mentioned earlier, a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the pyrazine ring, along with halogen and hydroxyl substitutions on the phenyl ring, contribute to the pharmacophore for antitubercular activity. mdpi.commdpi.comresearchgate.net The importance of iodine substitution at the 3-position of the benzene ring has also been highlighted. nih.gov

For antifungal activity, the pharmacophore seems to involve the 5-tert-butyl-6-chloropyrazine-2-carboxamide scaffold linked to a substituted thiazole ring. mdpi.comresearchgate.net The methyl group on the thiazole ring appears to be an important feature for this activity.

It is important to note that for some biological activities, no general trend in the structure-activity relationship has been established, indicating that the pharmacophoric requirements may be complex and multifactorial. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For a related compound, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, the ¹H-NMR spectrum, recorded in CDCl₃, shows distinct signals corresponding to different protons. nih.gov The pyrazine (B50134) ring protons (H3 and H6) appear as singlets at δ 9.32 and δ 8.54 ppm, respectively. nih.gov A broad singlet at δ 8.10 ppm is attributed to the amide proton (NH). nih.gov The aromatic protons of the chlorobenzyl group are observed as a multiplet between δ 7.34 and 7.25 ppm. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen appear as a doublet at δ 4.63 ppm, and the nine protons of the tert-butyl group resonate as a triplet at δ 1.41 ppm. nih.gov

In another derivative, 5-tert-butyl-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, the ¹H-NMR spectrum in CDCl₃ reveals a broad singlet for the amide proton at δ 10.45 ppm. mdpi.com The pyrazine protons H3 and H6 are observed as doublets at δ 9.40 ppm and δ 8.71 ppm. mdpi.com The protons of the substituted phenyl ring appear in the aromatic region, and the methyl and tert-butyl protons are seen at δ 2.46 ppm (singlet) and δ 1.46 ppm (singlet), respectively. mdpi.com

Interactive ¹H NMR Data Table for N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| H3 (pyrazine) | 9.32 | s | nih.gov |

| H6 (pyrazine) | 8.54 | s | nih.gov |

| NH (amide) | 8.10 | bs | nih.gov |

| ArH (chlorobenzyl) | 7.34-7.25 | m | nih.gov |

| CH₂ (methylene) | 4.63 | d | nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, the ¹³C-NMR spectrum in CDCl₃ shows a series of distinct peaks. nih.gov The carbonyl carbon (C=O) of the amide group resonates at δ 163.4 ppm. nih.gov The carbon atoms of the pyrazine ring appear at δ 167.5, 142.8, and 141.2 ppm. nih.gov The carbons of the chlorobenzyl group are found at δ 136.5, 133.4, 129.1, and 128.8 ppm. nih.gov The methylene carbon (CH₂) gives a signal at δ 42.6 ppm, while the carbons of the tert-butyl group appear at δ 37.0 and 29.7 ppm. nih.gov

For 5-tert-butyl-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, the ¹³C-NMR spectrum in CDCl₃ shows the carbonyl carbon at δ 167.8 ppm. mdpi.com The pyrazine ring carbons are observed at δ 161.3, 142.9, and 141.6 ppm. mdpi.com The carbons of the substituted phenyl ring appear in the aromatic region, and the carbons of the tert-butyl and methyl groups resonate at δ 37.1, 29.7, and 23.8 ppm. mdpi.com

Interactive ¹³C NMR Data Table for N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (amide) | 163.4 | nih.gov |

| C (pyrazine) | 167.5, 142.8, 141.2 | nih.gov |

| C (chlorobenzyl) | 136.5, 133.4, 129.1, 128.8 | nih.gov |

| CH₂ (methylene) | 42.6 | nih.gov |

While specific gHSQC and gHMBC data for 5-butylpyrazine-2-carboxamide were not found in the provided search results, the use of these techniques is mentioned in the characterization of related substituted pyrazine-2-carboxamides. researchgate.net For instance, in a study of various substituted N-phenylpyrazine-2-carboxamides, 2D NMR spectroscopy was used to corroborate the assigned structures. mdpi.com These techniques would be instrumental in definitively assigning the proton and carbon signals of this compound and confirming the attachment of the butyl group to the pyrazine ring and the carboxamide functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of a related compound, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, shows a characteristic N-H stretching vibration at 3331 cm⁻¹ and a strong C=O stretching vibration of the amide group at 1657 cm⁻¹. nih.gov

Similarly, for other 5-tert-butylpyrazine-2-carboxamide derivatives, the IR spectra consistently show the N-H stretch in the region of 3318-3440 cm⁻¹ and the C=O stretch between 1657-1709 cm⁻¹. nih.govmdpi.orgmdpi.comresearchgate.net The presence of the tert-butyl group is indicated by C-H stretching vibrations around 2967-2990 cm⁻¹. mdpi.com

Interactive IR Data Table for 5-tert-Butylpyrazine-2-carboxamide Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | 3318 - 3440 | nih.govmdpi.orgmdpi.comresearchgate.net |

| Amide C=O | Stretch | 1657 - 1709 | nih.govmdpi.orgmdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. While specific mass spectrometry data for this compound was not available in the search results, the general fragmentation patterns of pyrazine derivatives have been studied. Pyrazines typically exhibit strong molecular ions in their mass spectra. doi.org Fragmentation often involves the loss of small, stable molecules or radicals. For pyrazine itself, fragmentation occurs by the loss of CN and C₂H₂. doi.org For substituted pyrazines like this compound, the fragmentation would likely involve cleavage of the butyl group and fragmentation of the carboxamide side chain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. The search for X-ray crystallography data for this compound did not yield any specific results. However, should a crystalline form of the compound be obtained, this method would provide an unambiguous determination of its solid-state structure, confirming the planarity of the pyrazine ring and the conformation of the butyl and carboxamide substituents.

Determination of Molecular Geometry and Conformation

Detailed information regarding the precise bond lengths, bond angles, and torsional angles that define the three-dimensional structure of this compound is not currently present in published literature. Such data is typically obtained through single-crystal X-ray diffraction analysis, which provides an unambiguous determination of the molecular geometry and the preferred conformation of the molecule in the solid state.

For related molecules, studies often focus on the planarity of the pyrazine ring and the orientation of the carboxamide and alkyl substituents relative to this ring. For instance, in the parent pyrazine molecule, X-ray diffraction has confirmed a planar structure with D2h symmetry. However, the introduction of a butyl group at the C5 position and a carboxamide group at the C2 position would significantly alter this symmetry and introduce conformational flexibility, particularly within the n-butyl chain. The conformation of this chain (e.g., extended or gauche) and the rotational orientation of the carboxamide group are key structural features that require experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline solid, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions would likely be dominated by hydrogen bonding and van der Waals forces.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular properties such as vibrational frequencies, which can be correlated with experimental spectroscopic data from Infrared (IR) and Raman spectroscopy.

For pyrazine-2-carboxamide derivatives, DFT calculations have been successfully employed to assign vibrational modes. For instance, in a study on 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, a compound structurally related to 5-butylpyrazine-2-carboxamide, DFT calculations were performed to compute its vibrational wavenumbers. researchgate.net The theoretical values showed good agreement with experimental data obtained from FT-IR and FT-Raman spectra. researchgate.net

Key vibrational modes for carboxamides include the N-H and C=O stretching frequencies. The N-H stretching mode in pyrazine-2-carboxamide derivatives is typically observed in the range of 3300-3500 cm⁻¹. researchgate.net DFT calculations can predict this frequency with reasonable accuracy. For the 5-tert-butyl derivative, the theoretical N-H stretching frequency was calculated at 3474 cm⁻¹, while the experimental values were found at 3368 cm⁻¹ (IR) and 3230 cm⁻¹ (Raman). researchgate.net Similarly, the C=O stretching modes were calculated by DFT at 1646, 703, and 595 cm⁻¹, which correlated well with the experimental IR (1655, 701, 592 cm⁻¹) and Raman (1680, 690, 595 cm⁻¹) spectra. researchgate.net These computational studies help confirm the molecular structure and understand the electronic distribution within the molecule. researchgate.netresearchgate.net

| Vibrational Mode | Theoretical (DFT) | Experimental (IR) | Experimental (Raman) |

|---|---|---|---|

| N-H Stretch | 3474 | 3368 | 3230 |

| C=O Modes | 1646, 703, 595 | 1655, 701, 592 | 1680, 690, 595 |

Molecular Modeling for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential binding sites and understanding the key interactions that stabilize the ligand-protein complex.

Docking studies have been performed on derivatives of this compound to explore their potential as enzyme inhibitors. For example, a derivative, (S)-3-(5-Amino-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)-1H-1,2,4-triazol-3-yl)-N-butylpyrazine-2-carboxamide, was modeled in the active sites of coagulation Factor XIIa and thrombin. acs.org The models predicted specific covalent binding conformations within the enzyme's active site, highlighting interactions with key amino acid residues. acs.orgnih.gov Such studies can identify unoccupied areas within the active site, providing valuable information for extending the inhibitor structure to improve binding affinity and selectivity. acs.org

In another study, a related compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide, was identified through virtual screening and docking as a potential inhibitor of the LasR protein in Pseudomonas aeruginosa, a target for anti-quorum sensing agents. researchgate.netresearchgate.net

| Compound Derivative | Protein Target | Key Findings from Docking Study | Reference |

|---|---|---|---|

| (S)-3-(5-Amino-1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)-1H-1,2,4-triazol-3-yl)-N-butylpyrazine-2-carboxamide | Factor XIIa, Thrombin | Predicted covalent binding conformations in the active site; identified unoccupied pockets for further optimization. | acs.orgnih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide | LasR of P. aeruginosa | Identified as a potential inhibitor through virtual screening and docking analysis based on binding scores. | researchgate.netresearchgate.net |

| 5-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyrazin-2-amine derivatives | GSK-3β | Molecular modeling was used to identify ligands with necessary interactions within the binding site for irreversible inhibition. | sun.ac.za |

Before a docking simulation, conformational analysis is performed to determine the three-dimensional arrangement of atoms in a molecule. Energy minimization is then used to find the most stable conformation (the one with the lowest potential energy). This process is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy shape that is complementary to the target's binding site. For flexible molecules like this compound, which has a rotatable butyl group, exploring the conformational space is essential to identify the bioactive conformation. This analysis is an implicit but fundamental step in modern drug design and molecular docking studies, ensuring that the ligand's orientation in the binding site is energetically favorable. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are not only used for vibrational frequencies but also for predicting a wider range of spectroscopic parameters. These include NMR chemical shifts, UV-Visible absorption spectra, and parameters related to non-linear optics like hyperpolarizability. researchgate.net

For pyrazine-2-carboxamide derivatives, theoretical calculations using software packages like Gaussian have been used to predict vibrational spectra (IR and Raman), which are then compared with experimental results for validation. researchgate.netresearchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and charge transfer within the molecule, which are related to its reactivity and UV-Visible spectroscopic characteristics. researchgate.net The ability to theoretically predict these parameters allows for a deeper interpretation of experimental data and a better understanding of the molecule's electronic structure. researchgate.netresearchgate.net

Mechanistic Elucidation via Computational Approaches (e.g., Covalent Inhibition)

Computational modeling is a key tool for elucidating the mechanism of action of inhibitors, especially for those that form a covalent bond with their target. Covalent inhibitors can offer advantages in terms of potency and duration of action.

Studies on pyrazine-2-carboxamide derivatives have explored their potential as covalent inhibitors. For example, a series of amide-functionalized 1,2,4-triazol-5-amines, which includes a N-butylpyrazine-2-carboxamide moiety, were designed and evaluated as covalent inhibitors of serine proteases. acs.orgnih.gov Computational modeling was used to predict how these compounds would bind covalently within the active site of enzymes like Factor XIIa and thrombin. acs.orgnih.gov These models can reveal the specific amino acid residue (e.g., the serine in the active site) that is attacked by the inhibitor and the precise conformation of the resulting covalent complex. acs.org Such mechanistic insights derived from computational approaches are invaluable for optimizing the design of potent and selective irreversible inhibitors. sun.ac.zaacs.org

Future Research Directions and Potential Academic Applications

Development of Novel 5-Butylpyrazine-2-carboxamide Analogues with Enhanced Specificity

The development of new analogues of this compound is a key area of ongoing research, aimed at improving biological activity and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation compounds. Research has shown that modifications at various positions on the pyrazine (B50134) ring and the N-phenyl group can significantly impact efficacy.

For instance, studies on N-phenyl pyrazine-2-carboxamides have demonstrated that introducing substituents like a tert-butyl group at the 5-position of the pyrazine ring can influence activity. researchgate.net The synthesis of a series of N-phenyl pyrazine-2-carboxamides involved reacting chlorides of acids like 5-tert-butylpyrazine-2-carboxylic acid with various substituted anilines. nih.gov One of the most active compounds identified in an antituberculosis screening was 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, highlighting the importance of specific halogen and alkyl substitutions on the phenyl ring for antimycobacterial activity. nih.govmdpi.com The synthesis of these compounds is often achieved through the condensation of the corresponding pyrazine-2-carboxylic acid chlorides with appropriately substituted anilines. nih.govmdpi.commdpi.org

Further research has explored a range of substitutions to probe the chemical space. For example, a series of thirty different amides were prepared by condensing chlorides of 5-tert-butylpyrazine-2-carboxylic acid and other substituted pyrazine-2-carboxylic acids with various aminothiazoles and anilines. mdpi.comnih.gov This work identified that a 5-tert-butyl-6-chloro substitution pattern on the pyrazine ring, combined with specific thiazole (B1198619) or phenyl groups, yielded compounds with notable antifungal or photosynthesis-inhibiting properties. mdpi.comnih.gov These findings underscore that a deep understanding of SAR is essential for designing future analogues with enhanced specificity for a given biological target.

Table 1: Examples of Substituted Pyrazine-2-Carboxamide Analogues and Their Activities

| Compound Name | Base Scaffold | Key Substitutions | Noted Biological Activity |

|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-tert-Butylpyrazine-2-carboxamide | 6-Chloro on pyrazine; 3-Iodo-4-methyl on phenyl | Antimycobacterial nih.govmdpi.com |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tert-Butylpyrazine-2-carboxamide | 6-Chloro on pyrazine; N-(4-methyl-1,3-thiazol-2-yl) | Antifungal mdpi.comnih.govresearchgate.net |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | 5-tert-Butylpyrazine-2-carboxamide | 6-Chloro on pyrazine; N-(5-bromo-2-hydroxyphenyl) | Photosynthesis Inhibition nih.govresearchgate.net |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 5-tert-Butylpyrazine-2-carboxamide | N-(4-chlorobenzyl) | Elicitor of taxifolin (B1681242) production nih.govnih.govphcog.comphcog.com |

| 5-tert-butyl-N-(3,5-bis-trifluoromethylphenyl)-6-chloropyrazine-2-carboxamide | 5-tert-Butylpyrazine-2-carboxamide | 6-Chloro on pyrazine; N-(3,5-bis-trifluoromethylphenyl) | Antimycobacterial (M. tuberculosis) researchgate.net |

Exploration of Additional Biological Targets and Pathways for Pyrazinecarboxamide Scaffolds

The pyrazinecarboxamide scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities beyond its well-known role in the antitubercular drug pyrazinamide (B1679903). acs.org Research continues to uncover new potential therapeutic applications by screening these compounds against diverse biological targets.

Originally developed in the context of antimycobacterial agents, it is now understood that the mode of action for some analogues involves the inhibition of mycobacterial fatty acid synthase I (FAS I). mdpi.comsigmaaldrich.com However, the scaffold's versatility is extensive. Derivatives have shown potent activity as:

Antifungal Agents: Certain 5-tert-butyl-6-chloro-pyrazine-2-carboxamides have demonstrated significant in vitro activity against fungal pathogens like Trichophyton mentagrophytes. mdpi.comnih.govnih.gov

Herbicidal Agents: By inhibiting photosynthetic electron transport in photosystem II, some pyrazine carboxamides act as effective herbicides. nih.govphcog.comnih.gov

Anticancer Agents: Novel hybrid quinoline-pyrazine carboxamide derivatives have shown selective activity against leukemia cell lines. bohrium.com Other amino-pyrazinecarboxamide compounds are being investigated for their potential to inhibit pathways involved in cancer and fibrotic diseases, such as those mediated by TGFβ. google.com

Antiviral Agents: Imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of the influenza virus, acting on the viral nucleoprotein. acs.org

Enzyme Inhibitors: Beyond FAS I, pyrazine carboxamide scaffolds are being explored as inhibitors for other crucial enzymes. They have been investigated as Factor Xa inhibitors and as potential inhibitors of the Plasmodium falciparum formate-nitrite transporter (PfFNT) for antimalarial applications. sigmaaldrich.comdigitellinc.com

This broad bioactivity suggests that the pyrazinecarboxamide core can be tailored to interact with a wide range of enzymes and receptors, making it a fertile ground for discovering drugs with novel mechanisms of action. acs.org

Integration of High-Throughput Screening with Computational Design for Optimized Derivatives

Modern drug discovery increasingly relies on the synergy between computational modeling and experimental screening to accelerate the identification and optimization of lead compounds. The pyrazinecarboxamide scaffold is well-suited to this integrated approach.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to predict the biological activity of pyrazinecarboxamide derivatives. By analyzing a set of related compounds, QSAR models can identify key molecular descriptors—such as electronic and steric properties—that correlate with their herbicidal or antimycobacterial activity. researchgate.netrsc.org These models provide valuable insights for designing new compounds with potentially higher potency. researchgate.net For example, a 2D-QSAR study on pyrazinecarboxamide derivatives with herbicidal activity used methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. researchgate.net

Molecular Docking and other computational techniques are used to visualize and predict how these molecules bind to their biological targets. bohrium.commdpi.com For instance, docking studies have been used to model the interaction of pyrazinecarboxamide derivatives within the active site of enzymes like enoyl-ACP reductase, a target in Mycobacterium tuberculosis. mdpi.com Such studies help to rationalize observed biological activities and guide the synthesis of new analogues with improved binding affinity. mdpi.com Similarly, docking was used to understand the mechanism of action for quinoline-pyrazine carboxamides against the FLT3 kinase, a target in leukemia. bohrium.com

High-Throughput Screening (HTS) , including virtual HTS, allows for the rapid evaluation of large libraries of compounds. digitellinc.com Phenotypic screening of compound libraries has led to the discovery of imidazo[1,2-a]pyrazine derivatives with anti-influenza activity. acs.org In another example, a combination of machine learning, pharmacophore-based virtual screening, and molecular docking was used to identify N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide as a potential inhibitor of the LasR protein in Pseudomonas aeruginosa, a target for anti-biofilm agents. tandfonline.com This integration of computational prediction and experimental validation is a powerful strategy for efficiently exploring the vast chemical space of pyrazinecarboxamide derivatives and optimizing them for specific therapeutic or academic purposes.

Table 2: Application of Computational and HTS Methods to Pyrazinecarboxamide Research

| Method | Application Area | Key Findings/Goals |

|---|---|---|

| QSAR / Density Functional Theory (DFT) | Herbicidal Agents | Predicted IC50 values and brought structural insight for designing novel herbicides. researchgate.net |

| 2D-QSAR / 3D-Pharmacophore Modeling | Antimycobacterial Agents | Identified key structural features governing activity against M. tuberculosis. rsc.org |

| Molecular Docking (Glide) | Antimycobacterial Agents | Modeled binding to enoyl-ACP reductase to guide structural modifications. mdpi.com |

| Molecular Docking (Glide) | Anticancer Agents | Provided insights into the binding mechanism of derivatives to the FLT3 kinase. bohrium.com |

| Virtual HTS / Scaffold Hopping | Antimalarial Agents | Identified a core-independent carboxamide scaffold with potent activity. digitellinc.com |

| Machine Learning / Virtual Screening | Anti-biofilm Agents | Screened for inhibitors of the LasR protein in P. aeruginosa. tandfonline.com |

| High-Throughput Phenotypic Screening | Antiviral Agents | Identified imidazo[1,2-a]pyrazine derivatives with anti-influenza activity. acs.org |

Broader Academic Context of Pyrazinecarboxamide Derivatives in Material Science and Chemical Biology

Beyond direct pharmaceutical applications, pyrazinecarboxamide derivatives are finding utility in the broader academic fields of material science and chemical biology.

In material science , the unique electronic and chemical properties of the pyrazine ring make these compounds interesting building blocks for new functional materials. solubilityofthings.com There is potential for their use in developing sensors, catalysts, and materials for organic electronics, such as organic light-emitting diodes (OLEDs). solubilityofthings.com The ability of pyrazinecarboxamides to coordinate with metal ions has been exploited to synthesize platinum(II) and platinum(IV) complexes, creating new structural arrangements with potential applications. bendola.com Furthermore, pyrazinecarboxamide itself has been investigated as an effective corrosion inhibitor for mild steel in acidic environments, forming a protective layer on the metal surface. tandfonline.com

In chemical biology , pyrazinecarboxamide derivatives serve as valuable molecular tools to probe and manipulate biological systems. A notable application is their use as "elicitors" in plant biotechnology. Specific derivatives, such as N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, have been shown to stimulate or enhance the production of valuable secondary metabolites, like flavonolignans (e.g., taxifolin and silychristin), in plant cell cultures of Silybum marianum. nih.govnih.govphcog.com This provides a method to increase the yield of commercially or medicinally important natural products without genetic modification. nih.gov This use as an external chemical stimulus to modulate metabolic pathways is a classic example of a chemical biology approach to understanding and engineering biological production systems.

The versatility of the pyrazinecarboxamide scaffold ensures its continued relevance in academic research, not only in the quest for new medicines but also as a foundational component for advanced materials and as a sophisticated tool for biological exploration. solubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.